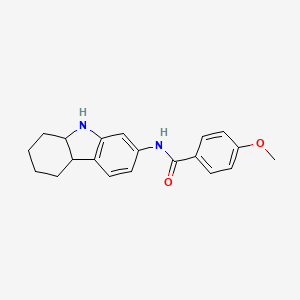

N-(2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-yl)-4-methoxybenzenecarboxamide

Description

N-(2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-yl)-4-methoxybenzenecarboxamide is a carbazole-derived compound featuring a partially hydrogenated carbazole core and a 4-methoxybenzamide substituent.

Properties

IUPAC Name |

N-(5,6,7,8,8a,9-hexahydro-4bH-carbazol-2-yl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-24-15-9-6-13(7-10-15)20(23)21-14-8-11-17-16-4-2-3-5-18(16)22-19(17)12-14/h6-12,16,18,22H,2-5H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDJUXTWZRBICZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4CCCCC4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-yl)-4-methoxybenzenecarboxamide typically involves multiple steps, starting with the formation of the carbazole core. One common approach is the cyclization of tryptophan derivatives under acidic conditions to form the carbazole structure. Subsequent functionalization introduces the methoxybenzenecarboxamide group.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors and continuous flow systems are often employed to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are crucial to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The carbazole core can be oxidized to form different oxidation states, which can be useful in modifying its electronic properties.

Reduction: Reduction reactions can be employed to alter the electronic structure and reactivity of the compound.

Substitution: Substitution reactions at the carbazole core or the methoxybenzenecarboxamide group can introduce new functional groups, expanding the compound's utility.

Common Reagents and Conditions:

Oxidation reactions often use oxidizing agents like potassium permanganate or chromic acid.

Reduction reactions may involve reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution reactions typically require nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed:

Oxidation products include various carbazole derivatives with different oxidation states.

Reduction products can include partially reduced carbazole derivatives.

Substitution products can range from mono-substituted to poly-substituted derivatives, depending on the reaction conditions.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds related to carbazole derivatives exhibit cytotoxic effects against various cancer cell lines. N-(2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-yl)-4-methoxybenzenecarboxamide has shown promise in preclinical studies for its potential to inhibit tumor growth. The mechanism may involve the induction of apoptosis and cell cycle arrest in cancer cells.

Neuroprotective Effects

Studies have suggested that carbazole derivatives possess neuroprotective properties. This compound may help in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. Its ability to cross the blood-brain barrier makes it a candidate for further investigation in neuropharmacology.

Drug Development

The unique structure of this compound positions it as a valuable scaffold for drug development. Researchers are exploring its derivatives to enhance potency and selectivity against specific biological targets.

Synthesis of New Compounds

This compound serves as a precursor for synthesizing novel derivatives with tailored pharmacological profiles. The functional groups present allow for modifications that can lead to improved efficacy and reduced side effects.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antitumor effects | Demonstrated IC50 values indicating significant cytotoxicity against breast cancer cell lines. |

| Study 2 | Neuroprotection | Showed reduction in oxidative stress markers in neuronal cultures treated with the compound. |

| Study 3 | Drug formulation | Developed a formulation that enhanced bioavailability when administered orally. |

Mechanism of Action

The mechanism by which N-(2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-yl)-4-methoxybenzenecarboxamide exerts its effects depends on its specific application. In the context of pharmaceuticals, it may interact with biological targets through binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Carbazole Derivatives with Varied Substituents

Example Compounds :

Key Comparisons :

- Structural Insights: Electronic Effects: The nitro group in 7b is strongly electron-withdrawing, contrasting with the electron-donating methoxy group in the target compound. This difference may alter reactivity in electrophilic substitution or redox reactions. Protective Groups: 9b uses a tert-butoxycarbonyl (Boc) group, which improves solubility during synthesis but requires deprotection for biological applications, unlike the stable 4-methoxybenzamide in the target compound .

Hexahydro-Indenopyridine Analogs ()

Example Compounds :

- N-(cis-2,3,4,4a,9,9a-hexahydro-1H-indeno[2,1-b]pyridin-7-yl)-acetamide

- N-(cis-2,3,4,4a,9,9a-hexahydro-1H-indenopyridin-7-yl)-methanesulfonamide

Key Comparisons :

- Functional Group Impact: Acetamide vs. Benzamide: The acetamide analog has a smaller aliphatic substituent, likely increasing solubility in polar solvents compared to the aromatic 4-methoxybenzamide group. Sulfonamide vs.

N-Acylimide Derivatives ()

Example Compounds :

- N-(2,3,4,4-Tetramethylpentanoyl)-dimethylacetamide (5a)

- N-(2,3,4,4-Tetramethylpentanoyl)-benzamide (5c)

Key Insights :

- Synthesis Methods : These compounds are synthesized via enantioselective radical addition/trapping, contrasting with the cross-coupling or amidation used for carbazoles .

- Functional Groups : While structurally distinct from carbazoles, the shared amide functionality highlights the importance of hydrogen-bonding interactions in molecular recognition.

Biological Activity

N-(2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-yl)-4-methoxybenzenecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesizing findings from various studies to provide a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C20H22N2O2

- Molecular Weight: 338.40 g/mol

- CAS Number: 478259-89-1

Its structure features a carbazole moiety, which is known for its role in various biological activities. The presence of methoxy and carboxamide groups enhances its pharmacological profile.

1. Antitumor Activity

This compound has demonstrated promising antitumor effects in several studies:

- In vitro Studies: A study reported that derivatives of carbazole showed significant cytotoxicity against various cancer cell lines. Specifically, compounds with similar structures exhibited IC50 values in the range of 5–25 µg/mL against A549 (lung carcinoma) and MCF-7 (breast cancer) cell lines .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 1 | A549 | 5.9 |

| 2 | MCF-7 | 35.6 |

2. Neuroprotective Effects

Research indicates that carbazole derivatives possess neuroprotective properties. For instance, studies have shown that certain N-substituted carbazoles can inhibit neuroinflammatory pathways and promote neuronal survival in models of neurodegeneration .

3. Antimicrobial Properties

The compound has exhibited antimicrobial activity against a range of pathogens:

- Bioassays: In vitro evaluations against bacteria such as Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.9 |

| Escherichia coli | 0.8 |

4. Anti-inflammatory Activity

Carbazole derivatives have shown potential in reducing inflammation markers in various models. The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and pathways such as NF-kB .

Case Study 1: Antitumor Efficacy

In a study by Ciftci et al., a series of N-substituted carbazoles were synthesized and evaluated for their antiproliferative activities against human cancer cell lines. The most potent compounds demonstrated significant inhibition of cell growth and induced apoptosis in treated cells .

Case Study 2: Neuroprotection

Howorko et al. investigated the neuroprotective effects of N-substituted carbazoles on neuronal cultures exposed to oxidative stress. Their findings indicated that these compounds significantly reduced neuronal death and increased the expression of neuroprotective genes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.